Methyl 5-chloro-3-iodo-2-methylbenzoate
Description
Methyl 5-chloro-3-iodo-2-methylbenzoate is a substituted benzoate ester characterized by a methyl group at position 2, an iodine atom at position 3, and a chlorine atom at position 5 on the aromatic ring. Its molecular formula is C₉H₈ClIO₂, with a molecular weight of 310.52 g/mol (calculated). The compound’s unique substituent profile confers distinct electronic and steric properties, influencing its reactivity, solubility, and stability. The iodine atom, a heavy halogen, enhances molecular weight and may act as a leaving group in substitution reactions, while the methyl ester group at the carboxyl position contributes to lipophilicity .
Properties
Molecular Formula |
C9H8ClIO2 |
|---|---|
Molecular Weight |
310.51 g/mol |
IUPAC Name |
methyl 5-chloro-3-iodo-2-methylbenzoate |
InChI |
InChI=1S/C9H8ClIO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 |
InChI Key |
DDEGHBXSDBUBBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chloro-3-iodo-2-methylbenzoate typically involves the esterification of 5-chloro-3-iodo-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-3-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium iodide in acetone for halogen exchange.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products:
Substitution: Derivatives with different halogens or functional groups.
Reduction: Methyl 5-chloro-3-iodo-2-methylbenzyl alcohol.
Oxidation: Methyl 5-chloro-3-iodo-2-methylbenzoic acid.
Scientific Research Applications
Methyl 5-chloro-3-iodo-2-methylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-iodo-2-methylbenzoate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of chlorine and iodine atoms enhances its reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Key structurally analogous compounds include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The iodine and chlorine substituents in the target compound are electron-withdrawing, reducing aromatic ring electron density compared to the electron-donating methoxy or amino groups in analogs . This difference impacts reactivity in electrophilic substitution or coupling reactions.
- Steric Effects: The 2-methyl group in the target compound introduces moderate steric hindrance, less pronounced than the 2-ethyl group in Methyl 3-amino-5-chloro-2-ethylbenzoate, which may hinder nucleophilic attack at the ester carbonyl .
- Deuterated vs. Protio Groups: The deuterated methoxy group in Methyl 5-chloro-2-methoxy-d3-benzoate offers isotopic labeling advantages for metabolic or kinetic studies, a feature absent in the non-deuterated target compound .
Physicochemical Properties
- Solubility : The iodine atom increases lipophilicity (logP ~3.5 estimated) compared to Methyl 5-chloro-2-hydroxybenzoate (logP ~2.1), which has a polar hydroxyl group .
- Thermal Stability: Iodine’s weaker C-I bond (vs. C-Cl or C-O) may reduce thermal stability relative to chlorinated or oxygenated analogs. For example, sandaracopimaric acid methyl ester, a diterpenoid ester, exhibits higher stability due to its rigid bicyclic structure .
- Spectroscopic Profiles: ¹H NMR: The target compound’s aromatic protons (positions 4 and 6) show deshielding due to electron-withdrawing substituents, contrasting with the shielded protons in Methyl 3-amino-5-chloro-2-ethylbenzoate (amino group is electron-donating) . HPLC Retention: The iodine atom likely increases retention time compared to Methyl 5-chloro-2-hydroxybenzoate, similar to how methyl octanoate’s chain length affects elution in GC analyses .
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